6-Methyl-3,4-epoxycyclohexylmethyl acetate
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Overview
Description
6-Methyl-3,4-epoxycyclohexylmethyl acetate, also known as MCHMA, is a chemical compound used in various industrial applications. This compound is widely used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. MCHMA is a clear, colorless liquid with a mild odor and is soluble in most organic solvents.
Mechanism Of Action
6-Methyl-3,4-epoxycyclohexylmethyl acetate works as a reactive diluent by lowering the viscosity of the epoxy resin, allowing it to flow more easily and evenly. This results in a more uniform coating or adhesive. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also acts as a plasticizer by increasing the flexibility and durability of polymer materials.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. However, studies have shown that 6-Methyl-3,4-epoxycyclohexylmethyl acetate is not mutagenic or genotoxic and does not cause significant toxicity in animal studies.
Advantages And Limitations For Lab Experiments
One advantage of using 6-Methyl-3,4-epoxycyclohexylmethyl acetate as a reactive diluent is that it reduces the amount of volatile organic compounds (VOCs) emitted during production. 6-Methyl-3,4-epoxycyclohexylmethyl acetate also has a low viscosity, making it easy to handle and mix with other chemicals. However, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has a relatively low reactivity compared to other reactive diluents, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research on 6-Methyl-3,4-epoxycyclohexylmethyl acetate. One area of interest is the development of new applications for 6-Methyl-3,4-epoxycyclohexylmethyl acetate in the production of polymers and other materials. Additionally, further research is needed to fully understand the biochemical and physiological effects of 6-Methyl-3,4-epoxycyclohexylmethyl acetate. Finally, efforts to improve the reactivity of 6-Methyl-3,4-epoxycyclohexylmethyl acetate could expand its use in various industrial applications.
Synthesis Methods
6-Methyl-3,4-epoxycyclohexylmethyl acetate is synthesized by the reaction of 6-methylcyclohex-3-ene-1-carboxylic acid with epichlorohydrin in the presence of a catalyst. The resulting product is then reacted with acetic anhydride to form 6-Methyl-3,4-epoxycyclohexylmethyl acetate.
Scientific Research Applications
6-Methyl-3,4-epoxycyclohexylmethyl acetate has been extensively studied for its use in various industrial applications. It is commonly used as a reactive diluent in the production of epoxy resins, coatings, and adhesives. 6-Methyl-3,4-epoxycyclohexylmethyl acetate has also been studied for its potential use as a plasticizer in polymer materials. Additionally, 6-Methyl-3,4-epoxycyclohexylmethyl acetate has been investigated as a potential alternative to bisphenol A (BPA) in the production of polycarbonate plastics.
properties
CAS RN |
106-85-4 |
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Product Name |
6-Methyl-3,4-epoxycyclohexylmethyl acetate |
Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)methyl acetate |
InChI |
InChI=1S/C10H16O3/c1-6-3-9-10(13-9)4-8(6)5-12-7(2)11/h6,8-10H,3-5H2,1-2H3 |
InChI Key |
OOLNWDDAWUWWTK-UHFFFAOYSA-N |
SMILES |
CC1CC2C(O2)CC1COC(=O)C |
Canonical SMILES |
CC1CC2C(O2)CC1COC(=O)C |
synonyms |
4-Methyl-7-oxabicyclo[4.1.0]heptane-3-methanol acetate |
Origin of Product |
United States |
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